N,N-Dibutyl-6-ethenyl-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine ring substituted with dibutylamine, methylthio, and vinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the dibutylamine, methylthio, and vinyl groups through nucleophilic substitution and addition reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The vinyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The dibutylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, solvents like dichloromethane or ethanol
Major Products:
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Ethyl-substituted pyrimidine
Substitution: Nucleophile-substituted pyrimidine derivatives
Scientific Research Applications
N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylthio and vinyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
- N,N-Dibutyl-2-(methylthio)-4-aminopyrimidine
- N,N-Dibutyl-2-(methylthio)-6-ethylpyrimidin-4-amine
- N,N-Dibutyl-2-(methylthio)-6-phenylpyrimidin-4-amine
Comparison: N,N-Dibutyl-2-(methylthio)-6-vinylpyrimidin-4-amine is unique due to the presence of the vinyl group, which can undergo additional chemical modifications compared to its analogs
Properties
CAS No. |
823220-74-2 |
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Molecular Formula |
C15H25N3S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
N,N-dibutyl-6-ethenyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C15H25N3S/c1-5-8-10-18(11-9-6-2)14-12-13(7-3)16-15(17-14)19-4/h7,12H,3,5-6,8-11H2,1-2,4H3 |
InChI Key |
NURFCCXSLCXSIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=NC(=NC(=C1)C=C)SC |
Origin of Product |
United States |
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